molecular formula C6H8N4O3 B13141358 (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid

(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid

Cat. No.: B13141358
M. Wt: 184.15 g/mol
InChI Key: WEAHDCKRWCXVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a methoxy group at the fourth position, a methyl group at the sixth position, and a carbamic acid group at the second position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid typically involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine with an appropriate carbamoylating agent. One common method is the reaction of 4-methoxy-6-methyl-1,3,5-triazine with isocyanates under controlled conditions to form the desired carbamic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.

Scientific Research Applications

(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-6-methyl-1,3,5-triazine): Lacks the carbamic acid group.

    (4-Methoxy-1,3,5-triazin-2-yl)carbamic acid: Lacks the methyl group at the sixth position.

    (6-Methyl-1,3,5-triazin-2-yl)carbamic acid: Lacks the methoxy group at the fourth position.

Uniqueness

(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid is unique due to the specific combination of functional groups on the triazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamic acid

InChI

InChI=1S/C6H8N4O3/c1-3-7-4(10-6(11)12)9-5(8-3)13-2/h1-2H3,(H,11,12)(H,7,8,9,10)

InChI Key

WEAHDCKRWCXVPC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)O

Origin of Product

United States

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